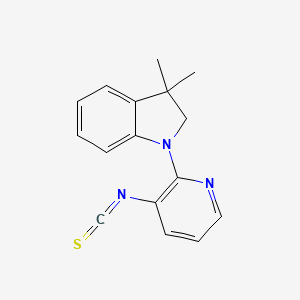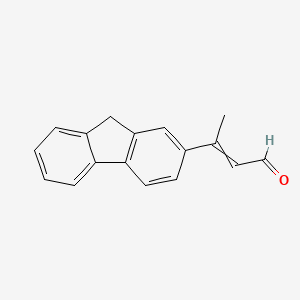![molecular formula C21H19N3 B14189342 N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine CAS No. 841260-29-5](/img/structure/B14189342.png)
N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine is a complex organic compound with the molecular formula C23H23N3 This compound is notable for its unique structure, which includes both naphthalene and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine typically involves multiple steps. One common method includes the sequential synthesis of quinoline, followed by chlorination and substitution reactions. The resulting amine is then reacted with different aryl isocyanates to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions.
Medicine: Research has indicated its potential as an anti-inflammatory and antimicrobial agent.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for N1-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed anti-inflammatory and antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-N’-(2-naphthalen-2-yl-quinolin-4-yl)-ethane-1,2-diamine: This compound shares a similar structure but includes dimethyl groups.
Quinoline derivatives: These compounds have similar quinoline moieties and exhibit comparable chemical properties.
Uniqueness
N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine is unique due to its combination of naphthalene and quinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
841260-29-5 |
|---|---|
Formule moléculaire |
C21H19N3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N'-(2-naphthalen-2-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H19N3/c22-11-12-23-21-14-20(24-19-8-4-3-7-18(19)21)17-10-9-15-5-1-2-6-16(15)13-17/h1-10,13-14H,11-12,22H2,(H,23,24) |
Clé InChI |
KWFZWXJENVNFHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C(=C3)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)
![(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B14189293.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)
amino]-](/img/structure/B14189303.png)


![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)
![6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14189338.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)


